9(2H)-Acridinone, 1,3,4,10-tetrahydro-
Overview
Description
MMV665843 is a compound that has garnered attention in the field of antimalarial research. It is part of the Malaria Box, a collection of compounds assembled by the Medicines for Malaria Venture (MMV) to aid in the discovery of new antimalarial drugs . This compound has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Mechanism of Action
Target of Action
Similar compounds such as tetrahydroanthraquinones and tetrahydro-9h-carbazole derivatives have been found to exhibit promising biological activities . These compounds have shown anti-cancer, anti-microbial, and antidiabetic activities .
Mode of Action
Tetrahydro-9h-carbazole derivatives, which are structurally similar, have been found to inhibit butyrylcholinesterase (bche), a key enzyme involved in the regulation of acetylcholine in the brain . These compounds were found to be selective potent BChE inhibitors .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cancer, microbial infections, and diabetes .
Pharmacokinetics
A structurally similar compound, a tetrahydro-9h-carbazole derivative, was found to have pharmacokinetic properties that were in accordance with lipinski’s rule .
Result of Action
Similar compounds have shown promising biological activities, including anti-cancer, anti-microbial, and antidiabetic activities .
Preparation Methods
The synthetic routes and reaction conditions for MMV665843 are not extensively documented in publicly available literature. the preparation of similar antimalarial compounds typically involves multi-step organic synthesis, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and purity of the final product.
Chemical Reactions Analysis
MMV665843, like many organic compounds, can undergo various types of chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can facilitate hydrolysis.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
Scientific Research Applications
MMV665843 has been primarily studied for its antimalarial properties. It has shown significant activity against Plasmodium falciparum, making it a potential candidate for the development of new antimalarial therapies . Beyond its antimalarial activity, compounds like MMV665843 can also be valuable tools in biological research for studying the mechanisms of parasite resistance and drug action.
Comparison with Similar Compounds
MMV665843 can be compared to other antimalarial compounds such as chloroquine, piperaquine, and artemisinin . While chloroquine and piperaquine affect protein degradation pathways, artemisinin exhibits fast-killing activity. MMV665843’s unique properties and potential for overcoming resistance make it a valuable addition to the arsenal of antimalarial drugs .
Similar Compounds
These compounds share some similarities in their antimalarial activity but differ in their mechanisms of action and resistance profiles.
Properties
IUPAC Name |
2,3,4,10-tetrahydro-1H-acridin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEXTAUZJWYDJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157142 | |
Record name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56717-04-5, 13161-85-8 | |
Record name | 1,2,3,4-Tetrahydro-9-acridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56717-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroacridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13161-85-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydro-9-acridanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-TETRAHYDROACRIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFR4CG6V1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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